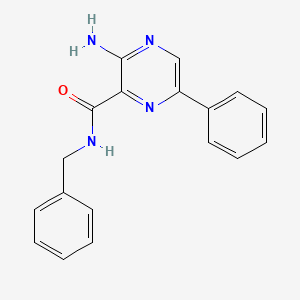
3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide
Cat. No. B8428275
M. Wt: 304.3 g/mol
InChI Key: NGTVFGMXCVIGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07704995B2
Procedure details


To a solution of 3-amino-6-phenylpyrazine carboxylic acid (0.10 g, 0.47 mmol) in dichloromethane (3 mL) were added 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 0.11 g, 0.56 mmol), 1-hydroxybenzotriazole (HOBT, 75 mg, 0.56 mmol), and N-methylmorpholine (NMM, 56 mg, 0.56 mmol) at room temperature. The reaction was stirred for 15 min before benzylamine (0.56 mmol) was added. The reaction mixture was allowed to stir overnight. The reaction was diluted with ethyl acetate (200 mL) and washed with water (50 mL), saturated aqueous sodium bicarbonate (40 mL) and aqueous hydrochloric acid (30 mL), and saturated aqueous sodium chloride (25 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated at reduced pressure to afford product (91 mg, 67% yield) as light yellow solid: 1H NMR (400 MHz, CDCl3): δ 8.62 (s, 1H), 8.38 (br s, 1H), 7.84 (dd, 2H), 7.45 (m, 2H), 7.38 (m, 6H), 4.70 (d, 2H); MS (EI) for C18H16N4O: 305 (MH+).

Quantity
0.11 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:14]([OH:16])=O)=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][N:7]=1.Cl.C(N=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1.CN1CCOCC1.[CH2:46]([NH2:53])[C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1>ClCCl.C(OCC)(=O)C>[NH2:1][C:2]1[C:3]([C:14]([NH:53][CH2:46][C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)=[O:16])=[N:4][C:5]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][N:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=NC(=CN1)C1=CC=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.11 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
|
Name
|
|
|
Quantity
|
75 mg
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
56 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0.56 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (50 mL), saturated aqueous sodium bicarbonate (40 mL) and aqueous hydrochloric acid (30 mL), and saturated aqueous sodium chloride (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC(=CN1)C1=CC=CC=C1)C(=O)NCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 91 mg | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

